Ethyl-5-ethyl-isoxazole-4-carboxylate

Description

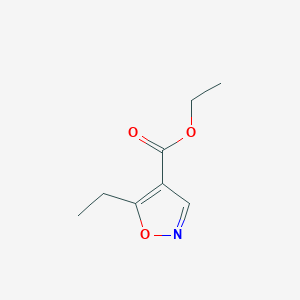

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-7-6(5-9-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURYAAEMBBAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Ethyl Isoxazole 4 Carboxylate and Analogs

Stereoselective Synthetic Strategies for Chiral Isoxazole (B147169) Derivatives

The synthesis of enantiomerically pure chiral isoxazole derivatives is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers. nih.gov Stereoselective strategies are crucial for controlling the three-dimensional arrangement of atoms, leading to the desired therapeutic effects. These methods typically involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

A notable approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgrsc.org After the desired chiral center is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org For instance, oxazolidinones, known as Evans' auxiliaries, are widely employed in asymmetric alkylation reactions, which can be a key step in the synthesis of complex chiral molecules. rsc.org Another common auxiliary is pseudoephedrine, which, when converted to its corresponding amide, can direct the diastereoselective alkylation of the α-carbon. wikipedia.org

Asymmetric catalysis is another powerful tool for synthesizing chiral isoxazoles. This strategy employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a prominent method. Chiral phosphoric acids have been successfully used to catalyze the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides, yielding enantioenriched isoxazole-containing triarylmethanes. researchgate.net Similarly, squaramide-based catalysts have proven highly efficient in asymmetric [3+2] cycloaddition reactions to produce complex isoxazole-containing spirooxindoles with excellent diastereoselectivity and enantioselectivity. rsc.org

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a fundamental method for constructing the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govnih.govresearchgate.net Introducing chirality can be achieved by using a chiral catalyst or by attaching a chiral auxiliary to one of the reactants. While many methods focus on creating new stereocenters, a study on 3-bromo-isoxazolyl amino alcohols demonstrated a significant stereochemical effect on biological receptor affinity, where the (S,R)-stereoisomers showed 30-100 times higher affinity at β1- and β2-adrenergic receptors than their (R,R) counterparts. nih.gov

Chemoenzymatic approaches offer a complementary strategy, combining the selectivity of enzymes with traditional organic synthesis. acs.org Enzymes, such as lipases and oxidoreductases, can perform highly stereoselective transformations, such as the resolution of racemic alcohols or the asymmetric reduction of ketones, to provide chiral building blocks for isoxazole synthesis. acs.org For example, chiral β'-hydroxy-β-enaminoketones have been synthesized through the enzymatic resolution of carbinols derived from 3,5-disubstituted isoxazoles. acs.org

A summary of representative results from various stereoselective strategies is presented below.

Table 1: Examples of Stereoselective Synthesis of Chiral Isoxazole Derivatives

| Strategy/Reaction | Catalyst/Auxiliary | Substrates | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Squaramide | 3-Methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines | Isoxazole-pyrrolidinyl dispirooxindoles | Up to 99% | >20:1 dr, up to 96% ee | rsc.org |

| Enantioselective Nucleophilic Addition | Chiral Phosphoric Acid | 5-Aminoisoxazoles and ortho-Quinone methides | Isoxazole-containing triarylmethanes | Moderate to high | Good stereoselectivities | researchgate.net |

dr = diastereomeric ratio; ee = enantiomeric excess

These strategies underscore the versatility and power of modern asymmetric synthesis in accessing structurally diverse and stereochemically defined isoxazole derivatives, which is essential for the development of new therapeutic agents.

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Ethyl Isoxazole 4 Carboxylate

Electrophilic Substitution Reactions on the Isoxazole (B147169) Heterocycle

Electrophilic aromatic substitution is a fundamental reaction for many aromatic systems. However, for Ethyl-5-ethyl-isoxazole-4-carboxylate, this transformation is not straightforward. The isoxazole ring is considered an electron-rich heterocycle, which would typically suggest susceptibility to electrophilic attack. reddit.com The position of this attack is highly dependent on the existing substituents.

In the case of the title compound, the C4 position is occupied by an ethyl carboxylate group. This group is strongly electron-withdrawing and deactivating, rendering the ring less susceptible to electrophilic attack than unsubstituted isoxazole. The C5 position is substituted with an ethyl group, which is electron-donating and activating. The only unsubstituted position on the heterocyclic ring is C3.

While electrophilic cyclization is a known method for synthesizing substituted isoxazoles, including 4-haloisoxazoles using reagents like iodine monochloride (ICl) or bromine, these methods construct the ring itself rather than substituting a pre-formed one. nih.govacs.orgorganic-chemistry.org Direct electrophilic substitution on an isoxazole ring already bearing a C4-ester, such as nitration or Friedel-Crafts acylation, is challenging and generally not reported under standard conditions due to the deactivated nature of the ring. Any potential substitution would likely require harsh reaction conditions, which could risk degradation or rearrangement of the isoxazole ring.

Nucleophilic Addition and Substitution Reactions on the Isoxazole Ring System

The electronic nature of this compound makes it more susceptible to nucleophilic attack than electrophilic attack. The presence of the electron-withdrawing ester group at the C4 position polarizes the C4-C5 double bond, making the ring system behave as a Michael acceptor. researchgate.net This allows for conjugate or 1,4-addition of nucleophiles.

Furthermore, the isoxazole ring is known to undergo ring-opening reactions under nucleophilic or basic conditions due to the inherent weakness of the N-O bond. rsc.org This reactivity is a key feature of isoxazole chemistry, allowing them to serve as synthetic precursors to various acyclic compounds.

While direct nucleophilic aromatic substitution (SNAr) of a leaving group on the isoxazole ring is a known process, particularly with highly activated systems like 5-nitroisoxazoles, this compound lacks a suitable leaving group at the C3 or C5 positions. researchgate.netrsc.org However, reactions with strong organometallic nucleophiles can proceed. Grignard reagents and organolithium compounds are known to react with ester functionalities, but they can also potentially attack the isoxazole ring, especially if the ester is first protected or transformed. chadsprep.comyoutube.comyoutube.comyoutube.com The C3 proton, while not highly acidic, could potentially be removed by a very strong base, leading to an isoxazolyl anion that could then react with electrophiles.

Derivatization at the Ester Moiety of this compound

The ethyl carboxylate group at the C4 position is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives without altering the core isoxazole heterocycle.

Hydrolysis to Carboxylic Acid Derivatives

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-ethyl-isoxazole-4-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. A process for the analogous Ethyl-5-methylisoxazole-4-carboxylate demonstrates that hydrolysis can be effectively achieved using a strong acid like 60% aqueous sulfuric acid with heating. nih.gov The reaction proceeds by heating the mixture to drive off the ethanol (B145695) produced, which shifts the equilibrium towards the carboxylic acid product. nih.gov

Table 1: Conditions for the Hydrolysis of Isoxazole Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄, 80-88°C, 3.5 hrs | 5-methylisoxazole-4-carboxylic acid | High | nih.gov |

| This compound | aq. NaOH, then acid quench | 5-ethyl-isoxazole-4-carboxylic acid | - | General Method |

Transesterification Reactions

Transesterification, the conversion of one ester to another, is a feasible reaction for this compound. This process can be catalyzed by either acid or base. In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by another alcohol. In base-catalyzed transesterification, a catalytic amount of a strong base (e.g., sodium alkoxide) is used to generate the alkoxide of the desired alcohol, which then acts as the nucleophile. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent.

Amidation and Hydrazide Formation

The ester group can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry.

Amidation: While direct amidation of the ester with an amine is possible, it often requires high temperatures. A more common and milder approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in 3.3.1. The resulting 5-ethyl-isoxazole-4-carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Hydrazide Formation: The corresponding carbohydrazide (B1668358) can be synthesized directly from the ester. This is typically achieved by heating the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol. nih.govnih.gov The reaction involves nucleophilic acyl substitution, where hydrazine displaces the ethoxide leaving group to form the stable hydrazide derivative.

Oxidation and Reduction Pathways of the Isoxazole Nucleus and Alkyl Side Chains

Both the isoxazole ring and its alkyl substituent can undergo oxidation and reduction reactions, leading to significant structural modifications.

Oxidation: The ethyl group at the C5 position is susceptible to oxidation. Similar to alkyl groups on a benzene (B151609) ring, the ethyl group attached to the isoxazole ring can be oxidized to a carboxylic acid group. masterorganicchemistry.com This requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), typically in a basic aqueous solution followed by acidification. libretexts.orgnitrkl.ac.inyoutube.comyoutube.com The reaction proceeds via attack at the benzylic-like position (the carbon atom attached to the ring), provided it has at least one hydrogen atom. researchgate.netresearchgate.net This transformation would yield 4-(ethoxycarbonyl)isoxazole-5-carboxylic acid. The isoxazole ring itself is generally resistant to oxidation under these conditions.

Reduction: The isoxazole ring is readily susceptible to reduction, which typically results in the cleavage of the weak N-O bond. This reductive ring-opening is a powerful synthetic tool, converting the heterocyclic system into valuable acyclic intermediates like β-amino enones. rsc.orgacs.orgrsc.org

Several methods can be employed for this transformation:

Catalytic Hydrogenation: This is a common method for isoxazole ring cleavage. Hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C) effectively breaks the N-O bond. acs.orgnih.govmorressier.com

Metal Carbonyls: Reagents such as molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, can induce reductive cleavage of the N-O bond to yield β-amino enones. rsc.orgrsc.orgacs.org

Other Reducing Agents: A variety of other reducing systems, such as samarium(II) iodide (SmI₂), or iron in the presence of an acid (e.g., Fe/HCl), are also effective for this transformation. acs.orgnih.gov

The specific product obtained from the reduction depends on the reagents and conditions used, as well as the subsequent workup. For this compound, reductive cleavage would lead to a substituted β-amino enone derivative.

Table 2: Conditions for Reductive Cleavage of the Isoxazole Ring

| Reagent System | Conditions | General Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Raney-Ni, Pd/C) | H₂ gas, solvent | β-hydroxy ketone or γ-amino alcohol | acs.orgnih.govmorressier.com |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Water, heat | β-amino enone | rsc.orgrsc.org |

| Copper/Diamine Catalysis | - | Enaminone | acs.org |

| Samarium(II) Iodide (SmI₂) | - | β-hydroxy ketone | nih.gov |

| Iron/Acid (e.g., Fe/HCl) | Solvent, heat | Enaminone | acs.org |

Rearrangement Reactions and Structural Transformations

The isoxazole ring, while aromatic, can undergo a variety of rearrangement reactions under specific conditions, leading to profound structural transformations. These reactions are often driven by the cleavage of the weak N-O bond, followed by recyclization to form new heterocyclic systems. While studies focusing specifically on ethyl 5-ethylisoxazole-4-carboxylate are limited, research on analogous systems provides significant insight into its potential reactivity.

One of the notable transformations of the isoxazole core is the iron(II)-catalyzed isomerization of substituted isoxazoles. For instance, 4-acyl-5-alkoxyisoxazoles have been shown to rearrange into isomeric isoxazole-4-carboxylic esters or, under different conditions, to oxazole (B20620) derivatives. nih.govrsc.orgresearchgate.net This transformation proceeds through a transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediate. nih.govrsc.orgresearchgate.net

The reaction pathway is highly dependent on the reaction conditions and the nature of the substituents on the isoxazole ring. nih.govrsc.org For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105 °C leads to the formation of isoxazole-4-carboxylic esters in good yields. nih.govrsc.org However, if the reaction is performed under milder conditions (acetonitrile, 50 °C), the intermediate azirine can be isolated. nih.govrsc.org This azirine can then be selectively converted to either the rearranged isoxazole under catalytic conditions or to an oxazole derivative via non-catalytic thermolysis at 170 °C. nih.govrsc.org

This type of rearrangement highlights the latent reactivity of the isoxazole nucleus, allowing for its conversion into other valuable heterocyclic systems. The presence of the ester group at the 4-position and the ethyl group at the 5-position of ethyl 5-ethylisoxazole-4-carboxylate would likely influence the reactivity and outcome of such rearrangements.

Cross-Coupling Reactions Involving Substituted Isoxazole Carboxylates

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, and isoxazoles are no exception. While direct C-H activation of the isoxazole ring is possible, a more common and reliable strategy involves the use of halo-substituted isoxazoles, particularly 4-iodoisoxazoles, as coupling partners. nih.govresearchgate.net These precursors can be readily prepared and subsequently engaged in a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

The general approach involves the synthesis of a 4-haloisoxazole derivative, which can then be subjected to standard cross-coupling conditions. For instance, 4-iodoisoxazoles have been successfully employed in Suzuki-Miyaura, Heck, and Sonogashira reactions to generate a diverse library of 3,4,5-trisubstituted isoxazoles. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of a 4-iodoisoxazole (B1321973) with a boronic acid in the presence of a palladium catalyst and a base. This method is highly versatile for the introduction of aryl and heteroaryl substituents at the 4-position of the isoxazole ring.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the 4-position by coupling the 4-iodoisoxazole with an alkene under palladium catalysis.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the 4-iodoisoxazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions of 4-iodoisoxazoles, which serve as a model for the potential reactivity of a halogenated derivative of ethyl 5-ethylisoxazole-4-carboxylate.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoisoxazoles

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 3,5-Disubstituted-4-phenylisoxazole | 85 | researchgate.net |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 3,5-Disubstituted-4-(thiophen-2-yl)isoxazole | 78 | researchgate.net |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 3,5-Disubstituted-4-styrylisoxazole | 65 | researchgate.net |

These examples demonstrate the broad scope and utility of cross-coupling reactions for the elaboration of the isoxazole-4-carboxylate core. By first halogenating ethyl 5-ethylisoxazole-4-carboxylate at the 3-position, a similar range of transformations would be accessible, providing a powerful strategy for the synthesis of novel and complex isoxazole derivatives.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Ethyl Isoxazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including atom connectivity and spatial relationships, can be assembled.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of Ethyl-5-ethyl-isoxazole-4-carboxylate are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, which is dictated by the isoxazole (B147169) ring and the attached ethyl and ethyl carboxylate functional groups.

In the ¹H NMR spectrum, the ethyl groups would each present a characteristic quartet and triplet pattern due to spin-spin coupling. The protons of the methylene (B1212753) (-CH₂-) group are split by the adjacent methyl (-CH₃) protons, and vice-versa. The isoxazole ring itself contains one proton at the 3-position, which would appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester group at a downfield shift (typically 160-170 ppm), the carbons of the isoxazole ring, and the aliphatic carbons of the two ethyl groups. While specific experimental data for the title compound is scarce, predicted chemical shifts based on known data for similar isoxazole structures provide a reliable estimation. chemicalbook.comorganicchemistrydata.orgresearchgate.netnih.gov

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures and may differ slightly from experimental values.

¹H NMR (Proton)| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isoxazole H-3 | ~8.5 | Singlet (s) | N/A |

| Ester -OCH₂CH₃ | ~4.3 | Quartet (q) | ~7.1 |

| 5-Ethyl -CH₂CH₃ | ~2.8 | Quartet (q) | ~7.5 |

| Ester -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 |

¹³C NMR (Carbon-13)

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Ester C=O | ~163 |

| Isoxazole C-5 | ~178 |

| Isoxazole C-3 | ~152 |

| Isoxazole C-4 | ~108 |

| Ester -OCH₂CH₃ | ~61 |

| 5-Ethyl -CH₂CH₃ | ~20 |

| Ester -OCH₂CH₃ | ~14 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak connecting the methylene quartet and the methyl triplet of the ester's ethyl group. A separate cross-peak would connect the corresponding protons of the 5-ethyl group, confirming the two distinct ethyl fragments within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Each proton signal would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of the aliphatic carbons in the ethyl groups and the protonated C-3 of the isoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations would include:

Correlations from the ester's methylene protons to the carbonyl carbon (C=O) and the C-4 of the isoxazole ring.

Correlations from the 5-ethyl group's methylene protons to C-5 and C-4 of the isoxazole ring.

Correlation from the isoxazole H-3 proton to C-4 and C-5, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a relatively small molecule, NOESY can help confirm spatial proximities, such as the proximity of the 5-ethyl group to the ester group, which could provide insights into the preferred conformation around the C4-C5 bond.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and how molecules arrange themselves in a crystal lattice. Although a crystal structure for this compound is not available in the searched databases, data from highly analogous compounds like 5-methylisoxazole-4-carboxylic acid and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate allow for a detailed prediction of its solid-state architecture. nih.govresearchgate.netnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the isoxazole ring and its substituents is expected to conform to established values for such heterocyclic systems. The isoxazole ring itself will be largely planar. The bond lengths and angles define the fundamental geometry of the molecule. Torsion angles describe the rotation around single bonds, defining the conformation of the flexible ethyl ester and 5-ethyl groups relative to the rigid isoxazole ring. nih.gov

Representative Bond Lengths and Angles from Analogous Isoxazole Structures Note: Data is based on published crystal structures of similar isoxazole derivatives and serves as a close approximation. nih.govresearchgate.netnih.gov

Bond Lengths| Bond | Typical Length (Å) |

|---|---|

| O-N (ring) | ~1.42 |

| N-C3 (ring) | ~1.31 |

| C3-C4 (ring) | ~1.43 |

| C4-C5 (ring) | ~1.37 |

| C5-O (ring) | ~1.34 |

| C4-C(carbonyl) | ~1.48 |

| C(carbonyl)-O(ester) | ~1.34 |

Bond Angles

| Angle | **Typical Value (°) ** |

|---|---|

| O-N-C3 | ~105 |

| N-C3-C4 | ~112 |

| C3-C4-C5 | ~106 |

| C4-C5-O | ~109 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the primary interactions expected to dictate the packing are weak hydrogen bonds and van der Waals forces.

Based on analyses of related structures, C–H···O and C–H···N hydrogen bonds are likely to be significant. nih.govnih.gov The oxygen atoms of the carbonyl group and the isoxazole ring, along with the ring nitrogen, are potential hydrogen bond acceptors. The protons of the ethyl groups can act as donors. These interactions often link molecules into chains or more complex three-dimensional networks. nih.gov Hirshfeld surface analysis on similar molecules confirms that H···H, O···H, and C···H contacts are the dominant intermolecular interactions, contributing significantly to the stability of the crystal lattice. nih.gov Pi-stacking interactions between isoxazole rings of adjacent molecules might also occur, further stabilizing the crystal structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. sapub.org Each functional group has characteristic vibrational frequencies, making these techniques excellent for qualitative analysis and structural confirmation. esisresearch.orgnih.govnih.govillinois.edu

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption in the FTIR spectrum, typically around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the ethyl ester. This is one of the most prominent peaks in the spectrum.

C=N and C=C Stretching: The isoxazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

C-O Stretching: C-O stretching vibrations from the ester group and the isoxazole ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the two ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups will appear at lower wavenumbers, typically in the 1375-1465 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in FTIR due to its large change in dipole moment, C=C and C=N bonds of the heterocyclic ring often show strong signals in the Raman spectrum due to changes in polarizability. sapub.org

Fourier Transform Infrared (FT-IR) Spectroscopy Fingerprint Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique "fingerprint" spectrum is generated. For this compound, the FT-IR spectrum is anticipated to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peaks would be associated with the carbonyl group (C=O) of the ethyl ester, the C=N and C=C bonds within the isoxazole ring, and the various C-H and C-O single bonds. Analysis of related compounds, such as ethyl isonicotinate (B8489971) and other isoxazole derivatives, provides a basis for predicting the vibrational frequencies for this compound. acs.orgnih.gov

Expected FT-IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~2980-2900 | C-H stretch | Ethyl group (aliphatic) | Medium to Strong |

| ~1725 | C=O stretch | Ester carbonyl | Strong |

| ~1605 | C=N stretch | Isoxazole ring | Medium |

| ~1570 | C=C stretch | Isoxazole ring | Medium |

| ~1450 | C-H bend | Ethyl group | Medium |

| ~1300 | C-O stretch | Ester | Strong |

| ~1100 | C-O-C stretch | Ester | Strong |

| ~900-800 | =C-H bend | Isoxazole ring | Medium |

This data is predicted based on the analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule by inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy would be instrumental in confirming the structure of the isoxazole ring and the ethyl ester group.

Expected Raman Active Vibrational Modes for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2900-3000 | C-H stretching | Ethyl group | Strong |

| ~1600 | Ring stretching | Isoxazole ring | Medium |

| ~1450 | CH₂ scissoring | Ethyl group | Medium |

| ~850 | Ring breathing | Isoxazole ring | Strong |

Note: The table above is a theoretical representation of expected Raman active modes. Specific experimental data is required for definitive assignments.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. Different ionization techniques can provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural elucidation. For this compound (C₈H₁₁NO₃, Molecular Weight: 169.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 169.

The fragmentation pattern can be predicted based on the known behavior of esters and isoxazole rings. acs.org Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. The isoxazole ring can undergo cleavage to produce various characteristic fragments.

Predicted EI-MS Fragmentation Pattern for this compound:

| m/z | Proposed Fragment | Identity |

| 169 | [C₈H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 140 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 124 | [M - OC₂H₅]⁺ | Loss of ethoxy group |

| 96 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate group |

| 69 | [C₃H₃NO]⁺ | Isoxazole ring fragment |

This data is predictive and based on established fragmentation patterns of similar structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 170.1, corresponding to the protonated molecule [C₈H₁₁NO₃+H]⁺. In the presence of sodium salts, an adduct at m/z 192.1 might also be observed. nih.gov

Predicted ESI-MS Adducts for this compound:

| m/z | Adduct | Ion Formula |

| 170.1 | [M+H]⁺ | [C₈H₁₂NO₃]⁺ |

| 192.1 | [M+Na]⁺ | [C₈H₁₁NNaO₃]⁺ |

| 339.2 | [2M+H]⁺ | [C₁₆H₂₃N₂O₆]⁺ |

| 361.2 | [2M+Na]⁺ | [C₁₆H₂₂N₂NaO₆]⁺ |

These values are calculated based on the molecular formula and common adduct formation in ESI-MS.

Chromatographic Techniques for Analytical Purity and Isolation

Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

A reverse-phase HPLC method would be suitable for the analysis of this compound, given its moderate polarity. A C18 column would be an appropriate stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely provide the best separation and peak shape. Detection is typically achieved using a UV detector, set to a wavelength where the isoxazole chromophore absorbs significantly, likely in the range of 210-250 nm. nih.gov

Exemplary HPLC Method Parameters for this compound:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This is a representative method and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the structural elucidation of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical data regarding its retention time, molecular weight, and fragmentation pattern, which is indispensable for confirming its identity and purity.

The analysis begins with the injection of the compound into the gas chromatograph, where it is vaporized. Carried by an inert gas, the vaporized sample travels through a capillary column. The separation of the compound is based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to travel from the injector to the detector is known as the retention time, a characteristic value for the compound under specific chromatographic conditions.

Upon exiting the GC column, the isolated molecules of this compound enter the mass spectrometer's ion source. Here, they are subjected to bombardment by a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), imparts sufficient energy to eject an electron from the molecule, forming a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this molecular ion is a direct confirmation of the compound's molecular weight.

The molecular ion of this compound (C₈H₁₁NO₃) would be expected at an m/z corresponding to its molecular mass of 169.18 g/mol . This peak, while crucial for confirming the molecular weight, may sometimes be of low intensity or absent in compounds that fragment easily. pharmaffiliates.com

The excess energy from ionization also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random; it occurs at the weakest bonds and results in the formation of more stable carbocations. The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their m/z values, creating a unique "fingerprint" for the compound.

The fragmentation pattern for an ester like this compound is predictable based on established principles of mass spectrometry. libretexts.org Key fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl group and within the ethyl substituents.

Predicted Fragmentation Data for this compound

The table below outlines the major fragments anticipated in the mass spectrum of this compound. The interpretation is based on the principles of ion stability and common fragmentation mechanisms for esters and heterocyclic rings.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 169 | [C₈H₁₁NO₃]•+ | Molecular Ion (M•+) |

| 140 | [M - C₂H₅]•+ | Loss of the ethyl group from the isoxazole ring. |

| 124 | [M - OC₂H₅]•+ | Loss of the ethoxy radical from the ester group, forming a stable acylium ion. This is a very common fragmentation for ethyl esters. |

| 96 | [C₅H₆NO]•+ | Subsequent loss of carbon monoxide (CO) from the [M - OC₂H₅]•+ fragment. |

| 69 | [C₄H₅O]•+ | Further fragmentation of the isoxazole ring. |

The most abundant peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. For ethyl esters, the loss of the ethoxy group (•OCH₂CH₃) to form an acylium ion ([M-45]⁺) is often a dominant pathway, suggesting that the peak at m/z 124 could be the base peak. chemguide.co.uklibretexts.org The presence of a peak at m/z 140, resulting from the loss of the C-5 ethyl group, is also highly probable due to the relative stability of the resulting isoxazole cation. The analysis of these characteristic fragments allows for the unambiguous structural confirmation of this compound.

Computational and Theoretical Investigations on Ethyl 5 Ethyl Isoxazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl-5-ethyl-isoxazole-4-carboxylate, DFT calculations are instrumental in elucidating its electronic properties and predicting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For isoxazole (B147169) derivatives, the distribution of HOMO and LUMO is typically spread across the molecule, with significant contributions from the isoxazole ring and its substituents. In the case of this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely involving the isoxazole ring and the ethyl group at the 5-position. The LUMO, on the other hand, would be anticipated to be centered on the electron-withdrawing carboxylate group and the isoxazole ring.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Isoxazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | -6.5 | -1.8 | 4.7 |

| 5-Amino-3-methyl-isoxazole-4-carboxylic Acid | -6.2 | -1.5 | 4.7 |

| This compound (Expected) | ~ -6.4 | ~ -1.7 | ~ 4.7 |

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in similar compounds.

Global and Local Chemical Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Fukui Functions)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

For this compound, these descriptors would quantify its propensity to engage in chemical reactions. Based on studies of similar compounds, it is expected to have a moderate chemical hardness and electrophilicity index. materialsciencejournal.org

Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using Fukui functions . These functions indicate the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks. For this compound, the carboxylate group would likely be a primary site for nucleophilic attack, while the isoxazole ring could be susceptible to electrophilic attack.

Table 2: Representative Global Chemical Reactivity Descriptors for Isoxazole Derivatives (Illustrative)

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 2.27 eV | -4.80 eV | 5.07 eV |

| This compound (Expected) | ~ 2.35 eV | ~ -4.05 eV | ~ 3.49 eV |

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in similar compounds. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding stabilization energies and intramolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can elucidate the effects of the solvent on the molecule's structure and dynamics. By simulating the molecule in a solvent box, one can observe how solvent molecules interact with different parts of the solute, influencing its conformation and reactivity. This is particularly important for understanding the behavior of the compound in biological or chemical systems where it is not in an isolated state.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions. For this compound, these calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, providing insights into the reaction kinetics. This type of analysis is essential for understanding how this compound might be synthesized or how it might react with other molecules. For example, the synthesis of isoxazole derivatives often involves cycloaddition reactions, and quantum chemical calculations can clarify the regioselectivity and stereoselectivity of these processes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations could predict its characteristic vibrational modes, the chemical shifts of its protons and carbons in NMR spectroscopy, and its electronic transitions in the UV-Vis spectrum. A good agreement between the calculated and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties. materialsciencejournal.org

Mechanistic Insights from Molecular Interactions of Isoxazole Carboxylates

Investigation of Binding Modes with Molecular Targets

Molecular docking studies are pivotal in visualizing how isoxazole (B147169) carboxylates orient themselves within the binding sites of biological targets. These computational models predict the most favorable binding poses and the specific non-covalent interactions that stabilize the ligand-target complex.

Research on related isoxazole-carboxamide derivatives has provided a framework for understanding these binding modes. For instance, docking studies against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs, have shown that these molecules can fit within the enzymes' active sites. nih.govnih.gov Specifically, the isoxazole ring and its substituents can occupy distinct pockets within the protein. In one study, a 5-methyl-isoxazole ring was shown to be pushed toward a secondary binding pocket in the COX-2 enzyme, a positioning that was crucial for its potent and selective inhibition. nih.gov The orientation is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Similarly, docking simulations of isoxazole derivatives with bacterial target proteins have revealed significant binding interactions, suggesting potential mechanisms for their antibacterial properties. mdpi.com These studies often highlight the importance of the carboxylate or carboxamide group in forming hydrogen bonds with residues in the active site, anchoring the molecule in a specific orientation that facilitates its biological effect. mdpi.comacs.org

Table 1: Predicted Binding Interactions of Isoxazole Derivatives with Molecular Targets

| Compound Class | Molecular Target | Key Interactions Observed | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Isoxazole-carboxamide derivative | COX-2 Enzyme | Interaction with secondary binding pocket. | Not Specified |

| Ester-functionalized isoxazoles | E. coli protein (6kzv) | Strong binding affinity noted. | Not Specified |

| Ester-functionalized isoxazoles | S. aureus protein (5tw8) | Strong binding affinity noted. | Not Specified |

Elucidation of Enzyme Inhibition Mechanisms at the Active Site Level

The primary mechanism by which many isoxazole carboxylates exert their effects is through enzyme inhibition. By binding to an enzyme's active site, they can prevent the natural substrate from binding, thereby halting a specific biochemical pathway.

A prominent example is the inhibition of cyclooxygenase (COX) enzymes. The parent acid of the title compound, 5-Ethyl-isoxazole-4-carboxylic acid, and its analogs are recognized as inhibitors of COX-2, an enzyme implicated in inflammation and pain. This inhibition is often competitive, meaning the compound directly competes with the natural substrate (arachidonic acid) for the active site. Studies on various isoxazole-carboxamides have confirmed moderate to potent inhibitory activities against both COX-1 and COX-2. nih.govnih.gov

Beyond COX enzymes, isoxazole derivatives have been shown to inhibit a range of other enzymes.

Pyrimidine (B1678525) Synthesis: The closely related analog, Ethyl 5-methylisoxazole-4-carboxylate, is known to be an inhibitor of dihydroorotate (B8406146) dehydrogenase. veeprho.com This enzyme is critical for pyrimidine synthesis, and its inhibition leads to a decrease in DNA and RNA synthesis, ultimately arresting cell proliferation. veeprho.com

Plant Proteases: Certain complex isoxazole carboxylates have demonstrated competitive inhibition against D1 protease in plants, indicating their potential as herbicides. researchgate.net

Sirtuin Deacylases: In studies of SIRT5, a protein deacylase, compounds containing a carboxylate moiety were shown to be crucial for high-affinity binding to the enzyme active site. nih.gov The carboxylate group mimics the enzyme's natural substrate, leading to potent, slow, tight-binding inhibition. nih.gov

Biotin (B1667282) Carboxylase: Other heterocyclic inhibitors have been shown to target the biotin-binding site of biotin carboxylase, a key enzyme in fatty acid synthesis, representing an atypical mechanism of inhibition. semanticscholar.orgnih.gov

Table 2: Enzyme Inhibition by Isoxazole Carboxylate Derivatives

| Derivative Class | Target Enzyme | Mechanism/Effect |

|---|---|---|

| 5-Ethyl-isoxazole-4-carboxylic acid | Cyclooxygenase-2 (COX-2) | Inhibition of inflammation pathway. |

| Ethyl 5-methylisoxazole-4-carboxylate | Dihydroorotate Dehydrogenase | Inhibition of pyrimidine synthesis. veeprho.com |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido) derivatives | D1 Protease (spinach) | Competitive inhibition. researchgate.net |

| Carboxylate-containing inhibitors | Sirtuin 5 (SIRT5) | Slow, tight-binding inhibition at active site. nih.gov |

| Isoxazole-carboxamide derivatives | Carbonic Anhydrase (CA) | Significant inhibitory activity. acs.org |

Receptor-Ligand Interactions and Modulatory Effects on Signaling Pathways

In addition to inhibiting enzymes, isoxazole carboxylates can interact with cellular receptors, modulating their activity and affecting downstream signaling cascades. This can lead to broader physiological responses, such as changes in gene expression and cellular behavior.

For example, the parent compound 5-Ethyl-isoxazole-4-carboxylic acid has been suggested to induce cell cycle arrest in the G0/G1 phase. This effect is linked to the modulation of signaling pathways that control cell proliferation, specifically through the decreased levels of cyclin-dependent kinase 4 (CDK4), a crucial protein for cell cycle progression.

Furthermore, various isoxazole derivatives have demonstrated immunomodulatory properties by influencing key signaling pathways. Some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit the NFκB signaling pathway, a central regulator of inflammation. Other related compounds have been developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. researchgate.net Structure-activity relationship studies of these antagonists show that the isoxazole ring serves as a core structural element for binding to the receptor. researchgate.net

Table 3: Modulatory Effects of Isoxazole Derivatives on Signaling Pathways

| Compound/Derivative Class | Pathway/Receptor Affected | Observed Effect |

|---|---|---|

| 5-Ethyl-isoxazole-4-carboxylic acid | Cell Cycle (CDK4) | Induces cell cycle arrest in G0/G1 phase. |

| Isoxazole-3-carboxamides | TRPV1 Receptor | Antagonistic activity (pain signaling). researchgate.net |

| Fluorophenyl-isoxazole-carboxamides | PI3K/Akt/mTOR Pathway | Inhibition of tumor survival, induction of apoptosis. researchgate.net |

Structural Requirements for Specific Molecular Recognition and Interaction

The specific biological activity of a molecule like Ethyl-5-ethyl-isoxazole-4-carboxylate is not random; it is dictated by its three-dimensional structure and the arrangement of its functional groups. Structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of related compounds, help to identify the key structural features required for molecular recognition and interaction.

For isoxazole carboxylates, several structural elements are consistently highlighted as important:

The Carboxylate/Ester Group: This functional group is often critical for anchoring the molecule within a target's binding site. Its ability to act as a hydrogen bond acceptor is crucial. In SIRT5 inhibitors, the carboxylate was shown to be vital for high-affinity binding, and replacing it with bioisosteres (like a tetrazole) was a key strategy in developing potent inhibitors. nih.gov

Substituents on the Ring: The nature and position of substituents on the isoxazole ring are paramount for selectivity and potency. As seen in COX inhibitors, specific substitutions can steer the molecule toward a secondary binding pocket in one isozyme (COX-2) but not another (COX-1), leading to selective inhibition. nih.gov SAR studies consistently show that altering substituents—for example, from hydrogen to a methoxy (B1213986) group or a halogen—can dramatically enhance or reduce biological activity by affecting binding affinity. nih.govmdpi.com For instance, in one series, a 3,4-dimethoxy substitution on an attached phenyl ring was found to be ideal for creating optimal binding interactions with the COX-2 enzyme. nih.gov

Applications of Ethyl 5 Ethyl Isoxazole 4 Carboxylate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The structure of ethyl-5-ethyl-isoxazole-4-carboxylate offers multiple reactive sites that can be selectively manipulated, rendering it a versatile building block in organic synthesis. The ester and the isoxazole (B147169) ring itself are the primary handles for synthetic transformations.

A general and regioselective synthesis for 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine. orgsyn.org For the target compound, this would involve the reaction of a nitrile oxide generated from 1-nitropropane (B105015) with an appropriate enamine derived from an acetoacetic ester. This method is noted for its high selectivity, avoiding the formation of positional isomers that can complicate other synthetic routes. orgsyn.org

Once synthesized, the ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-ethyl-isoxazole-4-carboxylic acid. uni.lu This acid can then be converted into an acid chloride, which serves as a reactive intermediate for the formation of a wide array of amides, esters, and other carbonyl derivatives. google.com This versatility is crucial for building complex molecular architectures, including active pharmaceutical ingredients. For instance, a similar intermediate, ethyl-5-methylisoxazole-4-carboxylate, is a key precursor in the synthesis of the immunomodulatory drug Leflunomide, where the ethyl ester is hydrolyzed and subsequently converted to a complex anilide. google.commdpi.com

The reactivity of various substituted isoxazole carboxylates highlights the synthetic potential. The functional group at the 5-position significantly influences the molecule's properties and subsequent reactions.

Table 1: Impact of Substituents on Isoxazole-4-carboxylate Properties

| Compound Name | Substituent at Position 5 | Key Features & Reactivity |

|---|---|---|

| Ethyl 5-hydroxy-isoxazole-4-carboxylate | -OH | Increased polarity; acts as a nucleophile or can be oxidized. |

| Ethyl 5-methyl-isoxazole-4-carboxylate | -CH₃ | Enhances lipophilicity; methyl group can be a site for functionalization. |

| Ethyl 5-amino-isoxazole-4-carboxylate | -NH₂ | The amino group is a key nucleophile for building larger structures. nih.gov |

| Ethyl 5-ethyl-isoxazole-4-carboxylate | -CH₂CH₃ | Provides a balance of lipophilicity and serves as a stable alkyl substituent. |

Role in the Construction of Diverse Heterocyclic Scaffolds and Ring Systems

The isoxazole ring within this compound is not merely a stable core but can act as a latent functional group, enabling its transformation into other heterocyclic systems. The N-O bond of the isoxazole is susceptible to reductive cleavage, a property widely exploited in synthetic chemistry.

Hydrogenolysis of the isoxazole ring typically yields an enaminone, which is a highly versatile intermediate for synthesizing other heterocycles. For example, the reduction of an isoxazole can lead to the formation of pyridines, pyrimidines, or pyrroles, depending on the reaction conditions and the substrates involved. This transformation effectively uses the isoxazole as a masked 1,3-dicarbonyl equivalent. This strategy is foundational in what is known as "isoxazole annelation" for constructing new ring systems. orgsyn.org

Furthermore, the isoxazole moiety can participate in cycloaddition reactions. The [3+2] cycloaddition of nitrile oxides is a primary method for forming the isoxazole ring itself and is a cornerstone of isoxazole chemistry. researchgate.net Once formed, derivatives can be used to construct more elaborate systems. For instance, isoxazole amides have been used as scaffolds to synthesize thiazole (B1198619) derivatives by forming an isoxazole-amide and then constructing the thiazole ring. rjstonline.com While not directly demonstrated for the 5-ethyl derivative, the established reactivity of the isoxazole-4-carboxylate core suggests its applicability in similar synthetic strategies.

Precursor in the Synthesis of Pharmacologically Relevant Isoxazole Derivatives

The isoxazole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov this compound serves as an excellent starting point for creating new, potentially bioactive molecules.

The primary route to pharmacological derivatives involves the conversion of the ethyl ester at the C4 position into amides. By reacting the corresponding acid chloride (derived from the ester) with various amines, a library of N-substituted amides can be generated. This approach is fundamental to drug discovery and development. Many potent biological activities are associated with isoxazole-4-carboxamides. For example, derivatives of 5-methylisoxazole-4-carboxylic acid have been developed as potent inhibitors of cellular processes. google.com

The ethyl group at the C5 position can also influence pharmacological activity by modifying the lipophilicity and steric profile of the molecule, which affects how it binds to biological targets like enzymes or receptors. nih.gov

Table 2: Examples of Bioactive Isoxazole Scaffolds

| Isoxazole Derivative Class | Therapeutic Area | Synthetic Precursor Type |

|---|---|---|

| Coxibs (e.g., Valdecoxib) | Anti-inflammatory (COX-2 Inhibitors) | Substituted isoxazoles |

| Leflunomide | Antirheumatic | 5-Methylisoxazole-4-carboxylic acid derivatives google.commdpi.com |

| Oxacillin, Cloxacillin | Antibacterial | 3-Phenyl-5-methylisoxazole-4-carbonyl derivatives |

The synthesis of these diverse structures often begins with a functionalized isoxazole ester, underscoring the importance of compounds like this compound as key intermediates.

Development of Novel Synthetic Pathways for Fused or Bridged Ring Systems

Beyond simple transformations, advanced synthetic strategies can utilize isoxazole intermediates to construct complex, polycyclic architectures like fused or bridged ring systems. These structures are of significant interest as they are found in many biologically active natural products.

One powerful method is the intramolecular cycloaddition reaction. A synthetic precursor can be designed where a side chain attached to the isoxazole core contains a dienophile or a diene. Upon activation (e.g., thermally or with a catalyst), an intramolecular Diels-Alder reaction can occur, leading to the formation of a new fused or bridged ring. The isoxazole itself can act as the diene or dienophile component, or it can be a stable platform to which the reacting moieties are attached.

While specific examples utilizing this compound in the synthesis of bridged systems are not extensively documented, the general principles are well-established for related heterocyclic systems. For example, intramolecular [5+2] cycloadditions are used to create bridged seven-membered rings, and similar strategies are employed for other complex systems. vulcanchem.com The functional handles on the this compound core make it an adaptable substrate for designing precursors for such advanced cyclizations.

Future Directions and Emerging Research Avenues for Ethyl 5 Ethyl Isoxazole 4 Carboxylate

Design and Synthesis of Advanced Functionalized Analogs

The core isoxazole (B147169) structure is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous biologically active compounds. espublisher.comsemanticscholar.orgrsc.orgresearchgate.net The future in this area lies in moving beyond simple modifications to creating highly advanced, multi-functional analogs and molecular hybrids designed for specific, complex tasks.

One promising strategy is the creation of hybrid molecules that combine the isoxazole pharmacophore with other active moieties to generate synergistic effects or novel biological activities. For instance, researchers have successfully synthesized hybrids of isoxazole and dihydropyrimidinone, leading to potential new agents for modulating adipogenesis and dyslipidemia. nih.gov Similarly, the coupling of isoxazole-4-carboxylic acid with other heterocyclic systems, such as thiazoles, has been explored to develop new classes of compounds with potential herbicidal or fungicidal properties. researchgate.net The synthesis of isoxazole–carboxamide derivatives is another active area, where modifications to the amide portion can fine-tune the biological profile of the molecule. nih.gov

A particularly innovative approach involves using the isoxazole ring system as a novel building block for larger biomolecules. Research has demonstrated the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural amino acid for incorporation into peptides via solid-phase synthesis. nih.gov This opens the door to creating peptidomimetics with enhanced metabolic stability and unique structural conformations, a significant step in designing advanced therapeutic agents. nih.gov

These approaches highlight a clear trend: the future design of analogs is less about random derivatization and more about the rational, purpose-driven construction of complex molecules where the isoxazole unit serves as a key functional component.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

While established methods for synthesizing the isoxazole ring are effective, ongoing research seeks to improve efficiency, yield, and selectivity. The classical and most reliable method for forming the 3,5-disubstituted-4-isoxazolecarboxylate core is the [3+2] cycloaddition reaction. orgsyn.orgresearchgate.net This typically involves the reaction of an in-situ generated nitrile oxide with an enamine, which proceeds with remarkable regioselectivity, preventing the formation of unwanted positional isomers. orgsyn.org

Future advancements are focused on both optimizing this classic route and developing entirely new ones.

Optimization of Existing Methods : Research has shown that even established multi-step syntheses can be significantly improved. For example, in the hydrolysis of an isoxazole ester to its corresponding carboxylic acid, changing the hydrolyzing solvent from a traditional acetic acid/HCl mixture to 60% aqueous sulfuric acid can drastically reduce reaction time (from 9 hours to 3.5 hours) and increase yield by minimizing the formation of by-products. google.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy. The Passerini multicomponent reaction, for example, has been utilized to create novel isoxazole derivatives, offering a streamlined alternative to linear synthesis. nih.gov

Novel Coupling and Addition Reactions : The functional handles on the isoxazole ring, such as the carboxylate group, are ripe for exploitation. Modern coupling techniques using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of catalysts like 4-Dimethylaminopyridine (B28879) (DMAP) are being used to efficiently create libraries of amide derivatives. nih.gov Furthermore, aza-Michael additions using substrates like 5-amino-3-methyl-isoxazole-4-carbohydrazide are being employed to generate new series of functionalized isoxazoles. nih.gov

These novel methodologies prioritize not just the successful synthesis of the target molecule but also the efficiency, speed, and versatility of the process.

Integration with Sustainable and Green Chemistry Principles

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. jddhs.com The synthesis of isoxazoles is an area where green chemistry principles are being actively integrated to reduce waste, eliminate hazardous solvents, and lower energy consumption. jddhs.commdpi.com

Key green approaches being explored include:

Benign Solvents and Catalysts : A significant advancement is the replacement of hazardous organic solvents with water. Researchers have developed a one-pot, three-component reaction to create isoxazol-5-one derivatives in water, using a biodegradable, amine-functionalized cellulose (B213188) as a recyclable catalyst. mdpi.com This method exemplifies green chemistry by combining a benign solvent with a sustainable catalyst.

Agro-Waste-Derived Catalysts : In a novel approach, a catalyst derived from the ash of orange peels (Water Extract of Orange Fruit Peel Ash - WEOFPA) has been used for the synthesis of isoxazole derivatives. nih.gov This strategy not only provides an efficient and inexpensive catalyst but also valorizes agricultural waste, contributing to a circular economy.

Energy-Efficient Synthesis : Microwave-assisted synthesis represents a major step forward in energy efficiency. The application of microwave irradiation can dramatically reduce reaction times. For instance, the cycloaddition of an oxathiazolone with ethyl cyanoformate to produce a thiadiazole carboxylate scaffold was achieved in just 10 minutes under microwave heating, a significant improvement over conventional heating methods. mdpi.com Such techniques are directly applicable to isoxazole synthesis.

The table below summarizes some of the green methodologies being applied to isoxazole synthesis.

| Green Approach | Catalyst/Medium | Key Advantages | Reference |

| Agro-Waste Catalyst | Water Extract of Orange Fruit Peel Ash (WEOFPA) / Glycerol | Inexpensive, derived from waste, solvent-free conditions | nih.gov |

| Biodegradable Catalyst | Amine-functionalized cellulose | Recyclable catalyst, reaction in water (benign solvent) | mdpi.com |

| Energy-Efficient Heating | Microwave Irradiation | Drastically reduced reaction times, lower energy consumption | mdpi.com |

These examples demonstrate a clear trajectory towards developing synthetic routes that are not only chemically efficient but also environmentally responsible.

Advanced Computational Modeling for De Novo Design and Property Prediction

The integration of advanced computational tools is revolutionizing the design of new chemical entities. Instead of relying solely on laboratory synthesis and screening, researchers can now design molecules in silico and predict their properties with increasing accuracy, saving significant time and resources. This is particularly relevant for the development of new isoxazole analogs.

Chemo-informatics and Property Prediction : Before synthesis, computational tools are used to predict key chemo-informatic properties. These include fundamental characteristics like molecular weight, polar surface area (PSA), and the partition coefficient (logP), as well as drug-likeness filters such as Lipinski's Rule of Five (RO5). nih.gov This initial screening helps prioritize which candidate molecules are most likely to have favorable pharmacokinetic properties.

De Novo Design and Molecular Docking : For drug discovery applications, molecular docking studies are crucial. These simulations predict how a designed molecule (a ligand) will bind to the active site of a biological target, such as a protein or enzyme. zlb.deresearchgate.net The docking score gives an estimate of the binding affinity, allowing researchers to rationally design analogs with improved potency. researchgate.net For example, newly synthesized isoxazole-amide conjugates were docked against the Candida albicans receptor, with high docking scores indicating a strong potential for antifungal activity. zlb.deresearchgate.net

ADMET Prediction : A critical step in modern drug design is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. zlb.deresearchgate.net Computational models can assess these properties in silico, flagging molecules that are likely to be toxic or have poor bioavailability long before they are synthesized. This has been successfully applied to new isoxazole derivatives, showing favorable ADMET predictions. zlb.deresearchgate.net

The table below shows examples of computationally predicted properties for a series of newly synthesized isoxazole-carboxamide derivatives, illustrating the type of data generated before extensive lab work.

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | Polar Surface Area (PSA) (Ų) |

| 2a | 372.82 | 3.32 | 1 | 5 | 78.91 |

| 2b | 346.32 | 3.65 | 1 | 3 | 62.86 |

| 2e | 362.31 | 3.86 | 1 | 4 | 72.09 |

| Data derived from chemo-informatic analysis of novel isoxazole-carboxamide derivatives. nih.gov |

Expanding Applications in Materials Science and Interdisciplinary Research

While the vast majority of research on isoxazoles focuses on their biological and medicinal properties, the inherent chemical characteristics of the Ethyl-5-ethyl-isoxazole-4-carboxylate scaffold suggest significant untapped potential in other scientific domains. espublisher.comrsc.orgnih.gov Future growth will likely involve interdisciplinary collaborations to explore these non-biological applications.

The isoxazole ring is a stable, aromatic heterocycle that can be systematically functionalized at multiple positions. This modularity is a highly desirable trait in materials science. Potential, yet largely unexplored, research avenues include:

Polymer Chemistry : The ability to introduce different functional groups onto the isoxazole core makes it a candidate for use as a novel monomer in the synthesis of specialty polymers. Depending on the substituents, these polymers could possess unique thermal, optical, or electronic properties.

Organic Electronics : Heterocyclic aromatic compounds are the cornerstone of organic electronics. The electron-rich nature of the isoxazole ring, combined with the ability to tune its electronic properties through substitution, suggests that its derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic field-effect transistors (OFETs).

Liquid Crystals : The rigid, planar nature of the isoxazole ring is a common feature in molecules that exhibit liquid crystalline phases. By attaching appropriate long-chain alkyl or other mesogenic groups to the isoxazole scaffold, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.

Unlocking this potential will require a concerted effort from organic chemists, polymer scientists, and materials physicists. This interdisciplinary approach represents a significant future direction, promising to expand the utility of the isoxazole scaffold far beyond its current applications.

Q & A

What are the recommended synthetic routes for Ethyl-5-ethyl-isoxazole-4-carboxylate, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis of isoxazole carboxylates typically involves cyclization or condensation reactions. For example, ethyl 5-amino-3-methylisoxazole-4-carboxylate derivatives are synthesized via condensation of β-ketoesters with hydroxylamine derivatives under acidic conditions . To optimize yields, factors such as temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., hydroxylamine HCl to β-ketoester) should be systematically varied. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. For this compound, substituting methyl groups with ethyl substituents may require adjusting reaction times to accommodate steric effects.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and purity. For example, ethyl ester protons typically appear as a quartet (~1.3 ppm for CH, 4.2 ppm for CH) .

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches near 1700 cm and isoxazole ring vibrations (1600–1500 cm) .

- X-ray Crystallography: Employ SHELXL for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for confirming regiochemistry. SHELX’s robust algorithms handle twinned or high-resolution data, ensuring accurate atomic displacement parameters .

What safety protocols are essential when handling this compound in the laboratory?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation: Work in a fume hood to prevent inhalation of vapors or aerosols.

- Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or ignition sources (e.g., static discharge) .

- Spill Management: Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or crystallographic disorder.

- Validate NMR Assignments: Compare experimental -NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Crystallographic Refinement: Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystal structures .

- Dynamic NMR: For flexible substituents (e.g., ethyl groups), variable-temperature NMR can detect rotational barriers.

What strategies are recommended for computational modeling of this compound’s reactivity?

Level: Advanced

Methodological Answer:

- Quantum Mechanics (QM): Perform DFT calculations (B3LYP/6-31G*) to map reaction pathways, such as nucleophilic substitution at the ester group.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates.

- Docking Studies: If bioactive analogs exist (e.g., ’s thiazole derivatives), use AutoDock Vina to explore potential enzyme interactions.

How can researchers mitigate decomposition risks during storage or experimental use?

Level: Advanced

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Ethyl carboxylates typically degrade above 150°C, releasing CO and NO .

- Inert Atmosphere: Use argon or nitrogen gloveboxes for moisture-sensitive reactions.

- Additive Stabilization: Add radical inhibitors (e.g., BHT) to prevent autoxidation of ethyl groups .

What are the challenges in scaling up synthetic procedures for this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

- Reactor Design: Transition from batch to flow chemistry to control exothermic reactions (e.g., cyclization steps).

- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher throughput .

- Byproduct Management: Optimize quenching steps (e.g., aqueous workup pH) to minimize impurities.

How reliable are public spectral databases (e.g., NIST) for validating this compound’s data?

Level: Basic

Methodological Answer:

NIST’s Standard Reference Data (e.g., IR and MS libraries) are critical for cross-validation. However, researchers should:

- Compare multiple datasets (e.g., PubChem, Reaxys) to confirm consistency.

- Supplement with in-house measurements using calibrated instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products